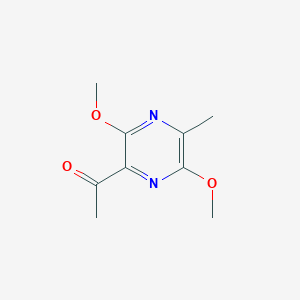

1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone

Beschreibung

1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone is a synthetic heterocyclic compound featuring a pyrazine ring substituted with two methoxy groups at positions 3 and 6, a methyl group at position 5, and an acetyl group at position 2. Pyrazine derivatives are notable for their electron-deficient aromatic systems, which influence their reactivity and interactions in chemical and biological contexts. The methoxy groups contribute to electron-withdrawing effects via resonance, while the methyl group acts as an electron donor, creating a unique electronic profile.

Eigenschaften

CAS-Nummer |

56343-43-2 |

|---|---|

Molekularformel |

C9H12N2O3 |

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

1-(3,6-dimethoxy-5-methylpyrazin-2-yl)ethanone |

InChI |

InChI=1S/C9H12N2O3/c1-5-8(13-3)11-7(6(2)12)9(10-5)14-4/h1-4H3 |

InChI-Schlüssel |

IZCXNDHRQBGHOJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C(C(=N1)OC)C(=O)C)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone typically involves the reaction of appropriate pyrazine derivatives with ethanone precursors. One common method involves the use of 3,6-dimethoxypyrazine and methyl ketone under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ethanone group to a carboxylic acid.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to its observed biological effects. For example, it may interact with cellular receptors or enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Pyrazine vs. Pyrimidine/Pyrazole Derivatives

1-(4,6-Dimethylpyrimidin-2-yl)pyrazol Derivatives (e.g., from ):

Pyrimidine rings contain two nitrogen atoms (positions 1 and 3), compared to pyrazine's two nitrogens at positions 1 and 3. The additional hydroxyl and methyl groups in pyrimidine derivatives enhance hydrogen-bonding capacity but reduce lipophilicity. The target compound’s methoxy groups may offer better metabolic stability than hydroxylated analogs .- Pyrazole-Containing Ethanones (e.g., ): Compounds like 1-(5-Hydroxy-5-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-2-(5-methyl-pyrazol-1-yl)-ethanone feature fused pyrazole rings with trifluoromethyl groups. Fluorine substituents increase electronegativity and metabolic stability but reduce aqueous solubility compared to the target’s methoxy groups .

Aryl Ethanones

- 1-(2,4,5-Trifluorophenyl)ethanone (): Fluorinated aryl ethanones exhibit high electronegativity and resistance to oxidative metabolism.

- 1-(2-Hydroxy-6-methylphenyl)-2-methoxyethanone (): Hydroxyacetophenones with phenolic -OH groups (e.g., CAS 75278-05-6) have higher water solubility due to hydrogen bonding. The target compound’s methoxy groups may enhance lipid solubility, favoring membrane permeability in biological systems .

Physicochemical Properties

| Compound Name | Key Substituents | Solubility Trends | Stability/Reactivity |

|---|---|---|---|

| 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone | 3,6-OCH₃, 5-CH₃ on pyrazine | Moderate in polar solvents | Stable under basic conditions |

| 1-(2,4,5-Trifluorophenyl)ethanone | 2,4,5-F on benzene | Low aqueous solubility | High metabolic stability |

| 1-(4,6-Dimethylpyrimidin-2-yl)pyrazol | Pyrimidine + pyrazole, -OH, -CH₃ | High in polar solvents | Reactive at hydroxyl sites |

| 1-(2-Hydroxy-6-methylphenyl)-2-methoxyethanone | Benzene -OH, -OCH₃ | High aqueous solubility | Prone to oxidation at -OH |

Biologische Aktivität

1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone is a pyrazine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique structure that may contribute to its interaction with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its pyrazine ring , which is substituted with two methoxy groups and a methyl group, along with an ethanone moiety. This structural configuration is believed to enhance its binding affinity to biological targets due to the electron-donating properties of the methoxy groups.

Antimicrobial Activity

Research indicates that compounds similar to 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that pyrazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of pyrazine derivatives has been explored in various studies. For example, a related compound demonstrated cytotoxic effects against glioma cell lines, inducing apoptosis and cell cycle arrest . The IC50 values for these compounds ranged from 5.00 to 29.85 µM in different cancer cell lines, indicating selective cytotoxicity that spares healthy cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5f | C6 | 5.13 | Induces apoptosis |

| 5a | SH-SY5Y | 5.00 | Induces apoptosis |

The biological activity of 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone is attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. The presence of methoxy groups enhances its solubility and bioavailability, which are critical factors for its pharmacological efficacy .

Case Studies

- Anticancer Study : A study conducted on pyrazine derivatives showed that one compound significantly inhibited cell proliferation in glioma cells while showing minimal toxicity to normal cells. Flow cytometry analysis revealed that the compound induced G0/G1 phase arrest, leading to increased apoptosis rates .

- Antimicrobial Evaluation : In another study, several pyrazine derivatives were tested against clinical isolates of bacteria. The results indicated that these compounds exhibited potent antibacterial activity at low concentrations, suggesting their potential use as lead compounds in antibiotic drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.